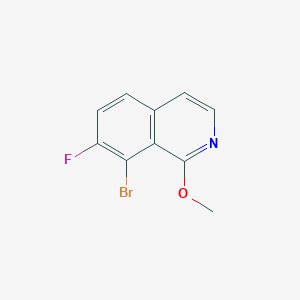

8-Bromo-7-fluoro-1-methoxyisoquinoline

Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemical Research

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. Current time information in Pasuruan, ID.rsc.org This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key structural component in a vast number of natural products, particularly alkaloids like papaverine (B1678415) and berberine. amerigoscientific.com The presence of the isoquinoline framework in these bioactive molecules has inspired chemists to explore its potential in drug discovery, leading to the development of synthetic isoquinoline derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. amerigoscientific.comrsc.org Beyond medicinal applications, the unique electronic and photophysical properties of isoquinolines make them attractive candidates for use in organic electronics and sensor technology. amerigoscientific.com

Overview of Halogenation and Alkoxylation in Heterocyclic Systems

Halogenation and alkoxylation are fundamental transformations in organic synthesis that are widely employed to modify the properties of heterocyclic compounds. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's steric and electronic characteristics. Halogens can act as versatile synthetic handles, enabling further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Alkoxylation, the introduction of an alkoxy group (like methoxy), can also significantly impact a molecule's biological activity and physical properties, such as solubility and metabolic stability. The strategic placement of these functional groups on a heterocyclic ring is a key aspect of modern synthetic chemistry.

Contextualization of 8-Bromo-7-fluoro-1-methoxyisoquinoline within Substituted Isoquinoline Derivatives

This compound is a polysubstituted isoquinoline derivative that embodies the principles of strategic functionalization. The presence of three distinct substituents—a bromine atom, a fluorine atom, and a methoxy (B1213986) group—on the isoquinoline core suggests a molecule designed for specific purposes. The bromine at the 8-position offers a reactive site for the introduction of further complexity through cross-coupling chemistry. The fluorine at the 7-position can modulate the electronic properties of the aromatic system and potentially enhance biological activity. The methoxy group at the 1-position is a common feature in many bioactive isoquinolines and can influence the molecule's conformation and binding interactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFNO |

|---|---|

Molecular Weight |

256.07 g/mol |

IUPAC Name |

8-bromo-7-fluoro-1-methoxyisoquinoline |

InChI |

InChI=1S/C10H7BrFNO/c1-14-10-8-6(4-5-13-10)2-3-7(12)9(8)11/h2-5H,1H3 |

InChI Key |

AMZIONKJMFGIHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC2=C1C(=C(C=C2)F)Br |

Origin of Product |

United States |

Physical and Chemical Properties of 8 Bromo 7 Fluoro 1 Methoxyisoquinoline

While detailed experimental data for 8-Bromo-7-fluoro-1-methoxyisoquinoline is not extensively available in peer-reviewed literature, its physical and chemical properties can be predicted based on its structure and data from chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₀H₇BrFNO |

| Molecular Weight | 256.07 g/mol |

| CAS Number | 2349397-49-3 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

This table is based on data available from chemical supplier databases.

Chemical Transformations and Reaction Pathways of 8 Bromo 7 Fluoro 1 Methoxyisoquinoline Derivatives

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aryl halides. libretexts.org In 8-Bromo-7-fluoro-1-methoxyisoquinoline, the presence of two different halogens on the aromatic ring raises questions of regioselectivity. The fluorine atom, due to its high electronegativity, strongly polarizes the carbon-fluorine bond and activates the ring towards nucleophilic attack. nih.gov Conversely, the bromine atom is a better leaving group. The outcome of an SNAr reaction is often dictated by which of these factors—ring activation or leaving group ability—predominates under specific reaction conditions. Generally, the fluorine atom at C-7 significantly influences the electronic properties of the aromatic ring, making it a potential site for nucleophilic attack.

A key transformation for halogenated isoquinolines is the direct displacement of a halogen atom by an amine, providing a route to valuable aminoisoquinoline derivatives. In di-halogenated systems like this compound, the fluorine atom is typically more susceptible to nucleophilic aromatic substitution than the bromine atom, especially with amine nucleophiles. mdpi.com This selectivity is driven by the strong electron-withdrawing nature of fluorine, which activates the C-7 position for nucleophilic attack.

The reaction proceeds by the attack of an amine on the electron-deficient carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring system, yielding the 7-amino-8-bromo-1-methoxyisoquinoline derivative. This transformation is typically carried out at elevated temperatures in a polar aprotic solvent.

Table 1: Examples of Fluorine-Amine Exchange Reactions This table presents hypothetical but chemically plausible examples based on known reactivity patterns.

| Amine Nucleophile | Product |

| Morpholine | 8-Bromo-1-methoxy-7-(morpholin-4-yl)isoquinoline |

| Piperidine | 8-Bromo-1-methoxy-7-(piperidin-1-yl)isoquinoline |

| Aniline | N-Phenyl-8-bromo-1-methoxyisoquinolin-7-amine |

Cross-Coupling Reactions for Further Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C-8 position is the primary site for these transformations. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond towards oxidative addition to low-valent transition metal catalysts like palladium, making selective functionalization at the C-8 position highly efficient.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that pairs an organoboron compound with an organic halide to form a new carbon-carbon bond. libretexts.org This reaction is widely used to synthesize biaryl compounds. nih.gov In the case of this compound, the bromine at C-8 readily participates in the catalytic cycle, allowing for the introduction of a wide array of aryl and heteroaryl groups.

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) source with a phosphine (B1218219) ligand), a base (such as Na₂CO₃ or K₃PO₄), and a suitable solvent system. The reaction tolerates a broad range of functional groups on the boronic acid partner, enabling the synthesis of complex molecular architectures. semanticscholar.org

Table 2: Suzuki-Miyaura Arylation of this compound This table presents hypothetical but chemically plausible examples based on known reactivity patterns.

| Arylboronic Acid | Catalyst / Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-Fluoro-1-methoxy-8-phenylisoquinoline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 7-Fluoro-1-methoxy-8-(4-methoxyphenyl)isoquinoline |

| Pyridine-3-boronic acid | PdCl₂(dppf) / K₂CO₃ | 7-Fluoro-1-methoxy-8-(pyridin-3-yl)isoquinoline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org It serves as a powerful alternative to classical methods like nucleophilic aromatic substitution for synthesizing aryl amines. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.

For this compound, the C-8 bromine is the reactive site for Buchwald-Hartwig amination. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and accommodating different amine substrates. This method provides a direct route to 8-aminoisoquinoline (B1282671) derivatives, which are important intermediates in pharmaceutical synthesis.

The Ullmann coupling is a classic copper-catalyzed reaction used to form carbon-carbon (synthesis of symmetric biaryls) or carbon-heteroatom (C-O, C-N, C-S) bonds. organic-chemistry.org While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, modern ligand-accelerated Ullmann reactions have expanded its scope and utility. The reaction typically involves coupling an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base. The C-Br bond at the 8-position of the isoquinoline (B145761) core is a suitable handle for this transformation.

Reduction and Alkylation Reactions of the Isoquinoline Ring System

Beyond functionalization of the halogenated positions, the isoquinoline ring system itself is amenable to further modification. Two common transformations are reduction of the imine moiety within the ring and alkylation of the ring nitrogen.

A standard method for the reduction of the isoquinoline core involves treatment with a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄). This reaction selectively reduces the C=N double bond to yield the corresponding 1,2,3,4-tetrahydroisoquinoline. mdpi.com This transformation converts the planar, aromatic isoquinoline core into a more flexible, three-dimensional saturated heterocyclic system, which is a common motif in many natural products and pharmaceuticals.

Following reduction, or on the isoquinoline itself, the nitrogen atom can be functionalized. N-alkylation is readily achieved by treating the isoquinoline or tetrahydroisoquinoline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. mdpi.comnih.gov This reaction introduces a substituent onto the nitrogen atom, further diversifying the molecular structure. For instance, treatment of this compound with methyl iodide would result in the formation of the corresponding N-methylisoquinolinium iodide salt. Subsequent reduction of this salt would yield the N-methyl-tetrahydroisoquinoline derivative.

Formation of Tetrahydroisoquinoline Derivatives

The reduction of the isoquinoline core to a tetrahydroisoquinoline is a common strategy to introduce three-dimensional complexity and to access a wider range of pharmacological activities. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and hydride reduction.

While direct experimental data on the reduction of this compound is not extensively documented, the reactivity of closely related substituted isoquinolines provides significant insight into the expected chemical behavior. The reduction of the C=N double bond in the isoquinoline ring is the key step in the formation of the tetrahydroisoquinoline scaffold.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of aromatic heterocycles. For isoquinolines, this typically involves the use of catalysts such as platinum, palladium, or rhodium on a solid support like carbon, in the presence of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve the desired level of reduction. For instance, the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been successfully achieved using a nitrogen-doped carbon-supported palladium catalyst under mild conditions (50 °C and 20 bar H₂), affording high yields of the saturated product. rsc.org A similar approach would be expected to be effective for the reduction of this compound.

| Catalyst | Substrate | Product | Conditions | Yield |

| Pd/C | Quinolines | 1,2,3,4-Tetrahydroquinolines | 50 °C, 20 bar H₂ | 86.6–97.8% |

| PtO₂ | 4-Methylcinnoline | 4-Methyl-1,2,3,4-tetrahydrocinnoline | 60 psig H₂, room temp., acidic solution | - |

| 5% Rh/Al₂O₃ | 4-Methylcinnoline | 4-Methyl-3,4-dihydrocinnoline | 60 psig H₂, room temp., acidic solution | - |

Hydride Reduction:

An alternative to catalytic hydrogenation is the use of hydride reducing agents. Sodium borohydride (NaBH₄) is a common and milder reagent for the reduction of imines to amines. masterorganicchemistry.comyoutube.com In the context of isoquinolines, NaBH₄ can be used to reduce the dihydroisoquinolinium species to a tetrahydroisoquinoline. For example, the reduction of 8-fluoro-3,4-dihydroisoquinoline (B12937770) to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) has been accomplished using sodium borohydride in methanol (B129727) at room temperature. mdpi.com This reaction proceeds smoothly and provides the desired tetrahydroisoquinoline derivative in good yield. Given the similar substitution pattern, it is highly probable that this compound can be similarly reduced to its corresponding tetrahydroisoquinoline derivative.

| Reagent | Substrate | Product | Conditions |

| NaBH₄ | 8-Fluoro-3,4-dihydroisoquinoline | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | MeOH, 25 °C, 1 h |

| NaBH₄ | Aldehydes/Ketones | Primary/Secondary Alcohols | Various |

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. libretexts.orgbyjus.comrushim.ru The regioselectivity of EAS on a substituted isoquinoline is governed by the electronic effects of the existing substituents. researchgate.net In the case of this compound, the directing effects of the methoxy (B1213986), fluoro, and bromo groups must be considered.

The methoxy group (-OCH₃) at the C-1 position is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. The fluorine (-F) and bromine (-Br) atoms at the C-7 and C-8 positions, respectively, are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Considering the combined effects of these substituents, electrophilic attack is most likely to occur at positions that are activated by the methoxy group and not strongly deactivated by the halogens. The pyridine (B92270) ring of the isoquinoline is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen atom is protonated. Therefore, substitution is expected to occur on the benzene (B151609) ring.

The most probable sites for electrophilic attack on the this compound core are the C-5 and C-6 positions. The C-5 position is para to the activating methoxy group, and the C-6 position is ortho to the methoxy group. The directing effects of the halogen substituents would also influence the final regioselectivity. For instance, in the halogenation of 8-substituted quinolines, substitution often occurs at the C-5 position. rsc.org

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-8-bromo-7-fluoro-1-methoxyisoquinoline |

| Bromination | Br₂/FeBr₃ | 5,8-Dibromo-7-fluoro-1-methoxyisoquinoline |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-8-bromo-7-fluoro-1-methoxyisoquinoline |

Radical Reactions Involving Halogenated Isoquinolines

Radical reactions offer a complementary approach to ionic reactions for the functionalization of heterocyclic compounds. The Minisci reaction, which involves the addition of a carbon-centered radical to a protonated heteroarene, is a powerful tool for the C-H alkylation and acylation of electron-deficient N-heterocycles like isoquinoline. sci-hub.sechim.itnih.gov

The success of a Minisci-type reaction on a substituted isoquinoline can be influenced by the electronic nature of the substituents. It has been observed that isoquinolines may be unreactive towards Minisci reactions unless they possess an electron-withdrawing group. nsf.gov In the case of this compound, the bromo and fluoro substituents are electron-withdrawing, which might facilitate radical addition. The reaction is typically carried out under acidic conditions to protonate the isoquinoline nitrogen, thereby increasing its electrophilicity towards radical attack. The radical species can be generated from various precursors, such as carboxylic acids, alcohols, or aldehydes.

Another avenue for radical transformations involves photochemical methods. For instance, a visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been reported, which proceeds via a radical pathway without the need for an external oxidant. nih.gov This approach utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which then add to the heterocycle.

| Reaction Type | Radical Precursor | Reagents | Expected Product Position |

| Minisci Alkylation | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | C-1 |

| Minisci Acylation | Aldehyde | TBAB, K₂S₂O₈ | C-1 |

| Photochemical Hydroxyalkylation | 4-Acyl-1,4-dihydropyridine | Blue LED | C-1 |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Substituted Isoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 8-bromo-7-fluoro-1-methoxyisoquinoline, offering insights into the chemical environment of each proton, carbon, and fluorine atom within the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the isoquinoline (B145761) core. The aromatic region would likely display a set of coupled multiplets. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. Similarly, the proton at C6 would present as a doublet of doublets, showing coupling to both the C5 proton and the fluorine atom at C7. The proton on the pyridine (B92270) ring at C3 would likely be a singlet. The methoxy protons (-OCH₃) at the C1 position would be expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.1 - 7.3 | s | - |

| H-4 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-5 | 7.6 - 7.8 | d | 8.0 - 9.0 |

| H-6 | 7.4 - 7.6 | dd | J(H-H) = 8.0 - 9.0, J(H-F) = 9.0 - 10.0 |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbon atoms directly bonded to electronegative atoms (N, O, F, Br) will exhibit characteristic chemical shifts. The carbon of the methoxy group (1-OCH₃) would appear in the upfield region (around 55-60 ppm). The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the fluorine (C-7) will appear as a doublet due to carbon-fluorine coupling, with a large coupling constant (¹JCF). Similarly, other carbons in proximity to the fluorine atom may also exhibit smaller C-F coupling constants (²JCF, ³JCF). The carbon attached to the bromine (C-8) will have its chemical shift influenced by the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | 158 - 162 | - |

| C-3 | 100 - 105 | - |

| C-4 | 135 - 140 | - |

| C-4a | 125 - 130 | - |

| C-5 | 128 - 132 | - |

| C-6 | 120 - 125 | ~5-10 |

| C-7 | 150 - 155 | ~240-260 |

| C-8 | 110 - 115 | ~15-20 |

| C-8a | 140 - 145 | - |

Fluorine-19 NMR (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine atom. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. This signal will likely appear as a doublet of doublets, arising from coupling to the neighboring protons, primarily H-6 and potentially a smaller long-range coupling to H-8. The magnitude of these coupling constants provides valuable information about the through-bond connectivity.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. With its ability to measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₇BrFNO), the experimentally determined exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) should be in very close agreement with the theoretically calculated mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Computational Chemistry and Mechanistic Elucidation Studies on 8 Bromo 7 Fluoro 1 Methoxyisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 8-Bromo-7-fluoro-1-methoxyisoquinoline. mdpi.com These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial determinants of the molecule's stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy (B1213986) group at the C1 position would raise the HOMO energy, influencing its interactions with electrophiles.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. wolfram.comresearchgate.net It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov In this compound, the nitrogen atom of the isoquinoline (B145761) ring is expected to be a region of negative electrostatic potential, indicating its availability for electrophilic attack or protonation. The area around the halogen atoms, particularly bromine, may exhibit a region of positive potential known as a "sigma-hole," which can lead to specific non-covalent interactions called halogen bonds. researchgate.net

Global Reactivity Descriptors: Based on FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comijopaar.comresearchgate.networldscientific.com These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. mdpi.com |

This interactive table summarizes key global reactivity descriptors derived from DFT calculations.

These quantum chemical calculations collectively provide a robust framework for predicting the electronic structure and inherent reactivity of this compound, guiding further synthetic and mechanistic investigations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed elucidation of reaction mechanisms. For the synthesis of this compound, this involves identifying intermediates, transition states, and the energetic barriers that govern the reaction pathways.

The synthesis of the isoquinoline core often proceeds through classic reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. researchgate.netaalto.fi DFT calculations are highly effective for locating the transition state (TS) structures for these key steps. youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For instance, in a Bischler-Napieralski reaction, the key step is an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.comorganic-chemistry.org Computational analysis would involve:

Locating the TS: Identifying the geometry of the transition state for the cyclization of the β-arylethylamide precursor.

Calculating Activation Energy: Determining the energy difference between the reactant and the transition state (ΔG‡). A lower activation energy indicates a faster reaction rate.

Vibrational Analysis: Confirming the TS structure by finding exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Computational studies on similar reactions, like the Pictet-Spengler synthesis, have successfully explained regioselectivity by comparing the activation barriers of different possible cyclization pathways. For this compound, transition state analysis can predict the feasibility of different synthetic routes and explain the observed regiochemical outcomes under various reaction conditions.

While many isoquinoline syntheses proceed through ionic mechanisms, the involvement of radical pathways cannot be discounted, especially under certain reaction conditions or with specific reagents. nih.gov Computational chemistry provides essential tools to investigate the viability of such pathways. numberanalytics.comrsc.org

DFT methods can be used to:

Calculate the Stability of Radical Intermediates: The stability of potential radical intermediates formed during the synthesis can be assessed. For example, a radical formed on the isoquinoline core can be stabilized or destabilized by the bromo, fluoro, and methoxy substituents.

Map Radical Reaction Pathways: The potential energy surface for a proposed radical cyclization can be mapped, including the calculation of transition states for radical addition steps. bohrium.comresearchgate.netmdpi.com

Analyze Spin Density: For radical intermediates, the distribution of the unpaired electron (spin density) can be calculated to predict the most likely sites of subsequent reactions. researchgate.net

Investigating these pathways is crucial for a comprehensive understanding of the reaction mechanism, as unexpected side products or reaction outcomes can sometimes be explained by competing radical processes. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations provide insights into these aspects at an atomic level.

Conformational Analysis: This process involves identifying the stable low-energy conformations (rotamers) of the molecule. For this compound, this would primarily focus on the orientation of the methoxy group relative to the isoquinoline ring. By systematically rotating the C-O bond and calculating the potential energy at each step, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in different environments, such as in solution or interacting with a biological target like a protein. nih.govnih.gov These simulations are governed by force fields, which are sets of parameters that describe the potential energy of the system. nih.gov For halogenated compounds, specialized force field parameters are often required to accurately model interactions like halogen bonding. nih.govresearchgate.net MD simulations can reveal:

How the molecule interacts with solvent molecules.

The stability of its binding pose within a protein's active site. semanticscholar.org

The flexibility of different parts of the molecule.

Key intermolecular interactions, such as hydrogen or halogen bonds, that stabilize a ligand-protein complex. researchgate.netresearchgate.net

Structure-Reactivity Relationships in Halogenated Isoquinolines

The reactivity of the isoquinoline core is significantly modulated by its substituents. Understanding the structure-reactivity relationship involves correlating the electronic properties of these substituents with observed reaction rates or equilibrium constants. nih.govmdpi.comdrugdesign.org

Electronic Effects of Substituents:

Inductive Effects: The electronegative fluorine and bromine atoms exert a strong electron-withdrawing inductive effect (-I), decreasing the electron density of the aromatic ring and making it less susceptible to electrophilic attack but more prone to nucleophilic attack.

Resonance Effects: The methoxy group at the C1 position is a strong resonance electron-donating group (+R), increasing electron density at specific positions on the ring. The halogens (F and Br) have a dual role; while inductively withdrawing, they can also donate electron density through resonance (+R) via their lone pairs, although this effect is generally weaker than their inductive pull.

Hammett Equation: A quantitative approach to understanding these effects is the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. numberanalytics.comcambridge.orglibretexts.org The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). researchgate.net

By analyzing the Hammett parameters for bromo, fluoro, and methoxy groups at different positions, one can predict their influence on the reactivity of the isoquinoline ring in various reactions. utexas.edu For example, electron-withdrawing groups (like F and Br) have positive σ values and will accelerate reactions favored by lower electron density (positive ρ), while electron-donating groups (like OCH₃) have negative σ values and will accelerate reactions favored by higher electron density (negative ρ). This systematic analysis is crucial for predicting chemical behavior and designing molecules with desired reactivity profiles. youtube.com

Design and Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the functional groups on this compound makes it an excellent starting material for the synthesis of new and complex heterocyclic scaffolds. The bromine atom at the C-8 position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of diverse substituents, leading to the formation of more intricate molecular frameworks.

One of the most powerful methods for carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov In a typical application, this compound can be reacted with a range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.netmdpi.com This reaction facilitates the substitution of the bromine atom with various aromatic or heteroaromatic rings, thereby generating novel biaryl or heterobiaryl structures. nih.gov The fluorine atom at the C-7 position, due to its high electronegativity, influences the electronic properties of the isoquinoline ring, which can affect the reactivity and regioselectivity of subsequent reactions.

Furthermore, the strategic positioning of the bromo and fluoro groups can be exploited for the synthesis of polycyclic heteroaromatics through sequential C-F and C-Br bond functionalization. researchgate.net This dual functionality allows for a stepwise construction approach, where one halogen is selectively reacted, followed by the transformation of the second, enabling the creation of complex, fused heterocyclic systems.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 8-Aryl-7-fluoro-1-methoxyisoquinoline |

| Buchwald-Hartwig Amination | This compound, Amine | Palladium catalyst, Ligand | 8-Amino-7-fluoro-1-methoxyisoquinoline |

| Sonogashira Coupling | This compound, Terminal alkyne | Palladium catalyst, Copper(I) salt, Base | 8-Alkynyl-7-fluoro-1-methoxyisoquinoline |

Development of Isoquinoline-Based Ligands and Catalysts

The isoquinoline framework is a recognized component in the design of ligands for transition metal catalysis. amerigoscientific.combohrium.com The nitrogen atom in the isoquinoline ring can act as a coordination site for a metal center. By chemically modifying this compound, it is possible to introduce additional donor atoms, creating multidentate ligands.

For instance, the bromine atom can be replaced with a phosphine (B1218219) group through a cross-coupling reaction, or with another nitrogen-containing heterocycle. This would result in a bidentate ligand capable of chelating to a metal. The development of such ligands is crucial for advancing asymmetric catalysis, where chiral ligands are used to synthesize enantiomerically pure compounds. Isoindoline-derived ligands, which share structural similarities, have been successfully used in various catalytic applications. researchgate.net The electronic properties of the isoquinoline ring, modulated by the fluoro and methoxy substituents, can fine-tune the catalytic activity of the resulting metal complex.

Precursor in Medicinal Chemistry Research of Isoquinoline Derivatives

Isoquinoline derivatives are a cornerstone of medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai this compound serves as a valuable precursor for the synthesis of novel isoquinoline-based therapeutic agents.

Many naturally occurring isoquinoline alkaloids, such as papaverine (B1678415) and morphine, possess significant pharmacological properties. wikipedia.org The synthesis of analogs of these natural products is a common strategy in drug discovery to improve efficacy and reduce side effects. The structure of this compound provides a scaffold that can be elaborated to mimic the core of various isoquinoline alkaloids. For example, the methoxy group at the C-1 position is a feature found in several bioactive isoquinoline compounds. nih.gov The bromine atom allows for the introduction of various side chains and functional groups present in natural alkaloids through cross-coupling reactions.

In modern drug discovery, the generation of compound libraries for high-throughput screening is a key strategy for identifying new drug candidates. rsc.org this compound is an ideal scaffold for creating such libraries due to its multiple points of diversification. The bromine atom can be functionalized using a wide range of coupling partners, while the other positions on the isoquinoline ring could potentially be modified in subsequent steps. This allows for the rapid synthesis of a large number of structurally related compounds. For instance, libraries of quinazoline (B50416) derivatives, a related class of heterocycles, have been synthesized and screened for various biological activities, including as kinase inhibitors. nih.govmdpi.com The isoquinoline core is also a known scaffold for kinase inhibitors, which are a major class of anticancer drugs. ed.ac.uk

| Target Class | Rationale for Isoquinoline Scaffold | Potential Modification of this compound |

| Kinase Inhibitors | The isoquinoline core is a "privileged scaffold" for ATP-competitive inhibitors. ed.ac.uk | Suzuki coupling at C-8 to introduce various aryl or heteroaryl groups that can interact with the kinase hinge region. |

| Anticancer Agents | Isoquinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. nih.govuniv.kiev.ua | Functionalization at C-8 to generate analogs of natural anticancer alkaloids. |

| Antimicrobial Agents | The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds. | Introduction of amine or other functional groups at C-8 to enhance cell permeability and target interaction. |

Application in Materials Science Research

The unique photophysical properties of extended π-conjugated systems make isoquinoline derivatives attractive for applications in materials science. amerigoscientific.com These compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and conductive materials. The ability to tune the electronic properties of the isoquinoline core through substitution is key to designing materials with specific optical and electrical characteristics.

The functional groups on this compound allow for its incorporation into larger polymeric structures or for the attachment of other chromophores. For example, Suzuki-Miyaura coupling reactions can be used to create highly conjugated systems with tailored absorption and emission profiles. nih.gov Functionalized quinolines and isoquinolines have been explored as active layers in organic field-effect transistors (OFETs), demonstrating the potential of this class of compounds in organic electronics. rsc.org

Conclusion

Historical Perspectives on Isoquinoline (B145761) Annulation Strategies

The foundational methods for isoquinoline synthesis have been established for over a century, providing robust, albeit sometimes harsh, routes to the core heterocyclic structure. These classical reactions remain fundamental in organic synthesis.

Bischler-Napieralski Reaction

First discovered in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. jk-sci.comwikipedia.org It involves the intramolecular cyclization of β-arylethylamides via an electrophilic aromatic substitution mechanism. jk-sci.comslideshare.net The reaction is typically promoted by dehydrating agents or Lewis acids, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under reflux conditions. nrochemistry.comorganic-chemistry.org This process initially yields a 3,4-dihydroisoquinoline, which can be subsequently oxidized or dehydrogenated to afford the fully aromatic isoquinoline ring system. wikipedia.orgnrochemistry.com The success of the Bischler-Napieralski cyclization is often dependent on the electronic nature of the aromatic ring, with electron-donating substituents significantly facilitating the electrophilic attack. nrochemistry.comorganic-chemistry.org

Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is another powerful method for constructing the isoquinoline core. wikipedia.org This reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring-closing reaction. wikipedia.orgorganicreactions.org It can be considered a special case of the Mannich reaction. wikipedia.orgorganicreactions.org The key intermediate is an electrophilic iminium ion, which undergoes attack by the electron-rich aryl ring to form a tetrahydroisoquinoline. wikipedia.org Subsequent oxidation is required to achieve the aromatic isoquinoline structure. The reaction is widespread in the biosynthesis of alkaloids and has been extensively used in their total synthesis. wikipedia.org

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

|---|---|---|

| Starting Material | β-Arylethylamide | β-Arylethylamine and a carbonyl compound |

| Key Intermediate | N-Acyliminium or Nitrilium ion | Iminium ion |

| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |

| Typical Conditions | Strong dehydrating acids (POCl₃, P₂O₅), heat nrochemistry.comorganic-chemistry.org | Acid catalyst, heat wikipedia.org |

| Final Step to Isoquinoline | Dehydrogenation/Oxidation | Dehydrogenation/Oxidation |

Modern Methodologies for Isoquinoline Ring System Construction

While classical methods are effective, modern organic synthesis has driven the development of more efficient, regioselective, and milder techniques for constructing complex heterocyclic systems. These approaches often leverage organometallic intermediates and transition-metal catalysis.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This strategy overcomes the typical ortho/para selectivity issues seen in classical electrophilic aromatic substitution. wikipedia.org The reaction relies on a "direct metalation group" (DMG) on the aromatic ring, which contains a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proximal ortho-proton, generating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This nucleophilic species can then be trapped with a wide variety of electrophiles to introduce functionality exclusively at the ortho position. wikipedia.org

Groups such as amides, carbamates, and methoxy (B1213986) are effective DMGs. wikipedia.orgorganic-chemistry.org Importantly for the synthesis of halogenated precursors, fluorine itself can act as a moderate directing group. organic-chemistry.orgmdpi.com This methodology would be a key strategy for preparing a suitably substituted phenyl precursor required for the eventual cyclization to this compound.

Transition-metal catalysis has revolutionized the synthesis of heterocycles, enabling C-H activation and functionalization pathways that offer high levels of efficiency and atom economy. nih.gov Palladium and rhodium are among the most versatile metals for these transformations.

Palladium catalysis offers diverse and powerful methods for assembling the isoquinoline skeleton. organic-chemistry.org These strategies often rely on C-H functionalization or cross-coupling cascades. nih.govacs.org One robust approach involves the sequential palladium-catalyzed α-arylation of a ketone with an ortho-halogenated benzylimine, followed by an intramolecular cyclization to form the isoquinoline ring. nih.gov This method is highly convergent and tolerates a wide array of functional groups. nih.gov Other innovative palladium-catalyzed methods include the tandem C–H allylation and oxidative cyclization of benzylamines using allyl acetate, acs.org and the cyclization of aromatic oximes with coupling partners like vinyl azides, where the oxime serves as both a directing group and an internal oxidant. acs.org These modern techniques provide access to polysubstituted isoquinolines under conditions often milder than the classical named reactions. nih.govacs.org

Rhodium(III)-catalyzed C-H activation has emerged as a particularly effective strategy for the rapid construction of substituted isoquinolines. acs.orgorganic-chemistry.org These reactions typically involve the use of a directing group on the aromatic starting material to guide the rhodium catalyst to a specific ortho C-H bond. acs.orgnih.gov The resulting rhodacycle intermediate then undergoes annulation with a suitable coupling partner. A variety of coupling partners can be employed, including alkynes, allyl carbonates, and sulfoxonium ylides, leading to a diverse range of isoquinoline products. acs.orgnih.govrsc.org For example, the Rh(III)-catalyzed reaction of benzimidates with allyl carbonates provides a rapid entry to isoquinoline derivatives with the liberation of H₂. rsc.org Similarly, the annulation of aryl amidines with α-substituted ketones proceeds under mild conditions with wide functional group tolerance to afford valuable 1-aminoisoquinolines. acs.org These C-H activation strategies are characterized by their high efficiency and step-economy, enabling the synthesis of complex heterocyclic structures from simple precursors. acs.orgnih.gov

| Method | Catalyst System (Typical) | Directing Group (Example) | Coupling Partner (Example) | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Arylation/Cyclization | Pd(OAc)₂ with a phosphine (B1218219) ligand | Imine | Ketone (internal) | nih.gov |

| Palladium-Catalyzed C-H Allylation | Pd(OAc)₂ | Amine | Allyl Acetate | acs.org |

| Palladium-Catalyzed Oxime Cyclization | Pd(OAc)₂ | Oxime | Vinyl Azide | acs.org |

| Rhodium(III)-Catalyzed Annulation | [CpRhCl₂]₂ | Hydrazone | Internal (N-N cleavage) | acs.org |

| Rhodium(III)-Catalyzed Annulation | [CpRhCl₂]₂ | Enamide | Sulfoxonium Ylide | nih.gov |

| Rhodium(III)-Catalyzed Annulation | Cp*Rh(MeCN)₃₂ | Amidine | α-MsO/TsO Ketone | acs.org |

Oxidative Cyclization Pathways

Oxidative cyclization offers a direct route to the isoquinoline N-oxide scaffold, which can then be converted to the corresponding isoquinoline. A notable method involves the intramolecular oxidative cyclization of ketoximes with alkenes. nih.govacs.org This strategy utilizes a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), as an oxidant. nih.govacs.org

To apply this to the target molecule, a precursor like o-vinylaryl ketoxime with the necessary 4-bromo and 5-fluoro substitutions on the aryl ring would be required. The methoxy group at the 1-position would need to be introduced from the ketoxime side chain. Upon treatment with PIFA, the ketoxime undergoes cyclization onto the vinyl group to form the this compound N-oxide. nih.govacs.org Mechanistic studies suggest the reaction proceeds primarily through an ionic pathway. nih.govacs.org This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups. nih.gov

Deoxygenation Strategies for Isoquinoline N-Oxides

Once the isoquinoline N-oxide is synthesized, the final step in this pathway is the removal of the N-oxide functionality. Several methods are available for the deoxygenation of heterocyclic N-oxides.

A classical and effective method involves using iron powder in acetic acid (Fe/AcOH). nih.gov This system provides a straightforward reduction of the N-oxide to the corresponding isoquinoline. nih.gov Other modern, sustainable methods have also been developed. For example, a system using a catalytic amount of an iodide source (like MgI₂) with formic acid as the stoichiometric reductant offers an environmentally benign alternative. rsc.org This reaction proceeds efficiently, often under microwave irradiation. rsc.org

Additionally, electrochemical methods provide a reagent-free approach to deoxygenation, avoiding waste-generating reducing agents. organic-chemistry.org Photoredox catalysis, using visible light and an organic photocatalyst, represents another mild and highly chemoselective method for removing the N-oxide group while preserving other sensitive functionalities in the molecule. organic-chemistry.org

Table 2: Selected Methods for Deoxygenation of Isoquinoline N-Oxides

| Reagent/System | Conditions | Advantages | Ref. |

|---|---|---|---|

| Fe / Acetic Acid | Standard heating | Simple, effective | nih.gov |

| Iodide / Formic Acid | Microwave irradiation | Sustainable, catalytic iodide | rsc.org |

| Electrochemical | Aqueous solution | Reagent-free, clean | organic-chemistry.org |

This table summarizes various reported strategies for the deoxygenation of N-oxides.

Regioselective Introduction of Halogen and Methoxy Substituents

A different synthetic logic involves starting with a pre-formed isoquinoline or a simpler substituted isoquinoline and then introducing the required substituents in a regioselective manner.

Strategies for Bromination at the 8-Position

The introduction of a bromine atom at the C8 position of an isoquinoline ring can be challenging due to the electronic nature of the heterocyclic system. Direct electrophilic bromination of isoquinoline itself typically occurs at the C5 and C8 positions, but often with poor selectivity. However, the presence of directing groups can overcome this.

In a related quinoline system, an 8-amido group has been shown to direct halogenation specifically to the C5 position. mdpi.com A similar directing group strategy could be envisioned for isoquinolines, where a substituent at the C1 or N2 position could direct bromination to C8. Another approach involves a multi-step sequence where isoquinoline is first brominated at position 5, followed by nitration at position 8. Subsequent reduction of the nitro group and a Sandmeyer reaction (diazotization followed by treatment with CuBr) can yield the 8-bromoisoquinoline. mdpi.com

Strategies for Fluorination at the 7-Position

Regioselective fluorination of aromatic rings is a well-known challenge in organic synthesis. For the isoquinoline system, introducing a fluorine atom at the C7 position typically requires either building the ring from a pre-fluorinated benzene (B151609) derivative or employing advanced C-H functionalization methods.

A common strategy is to start with a fluorinated precursor, such as 2-(3-fluorophenyl)ethylamine. mdpi.com This starting material can undergo a Bischler–Napieralski or Pictet–Spengler type cyclization to form a tetrahydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. pharmaguideline.com This approach definitively places the fluorine atom at the 7-position. For example, N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide can be cyclized via ortho-lithiation and reaction with DMF to form 8-fluoro-3,4-dihydroisoquinoline (B12937770), which serves as a key intermediate. mdpi.com Subsequent steps would be needed to introduce the other substituents and aromatize the second ring.

Methodologies for Methoxylation at the 1-Position

The introduction of a methoxy group at the 1-position of the isoquinoline nucleus is a critical step in the synthesis of the target compound. This transformation is typically achieved via nucleophilic aromatic substitution, where a suitable leaving group at the C1 position is displaced by a methoxide source.

A common precursor for this reaction is a 1-chloroisoquinoline derivative. The synthesis of 8-bromo-7-fluoro-1-chloroisoquinoline would first be necessary. This intermediate can then be treated with sodium methoxide (CH₃ONa) in methanol (B129727) (CH₃OH). wikipedia.org The methoxide ion acts as a potent nucleophile, attacking the electron-deficient C1 carbon of the isoquinoline ring and displacing the chloride ion. This reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

The general mechanism for this substitution is as follows:

Nucleophilic Attack: The methoxide ion (⁻OCH₃) attacks the C1 position of the 8-bromo-7-fluoro-1-chloroisoquinoline.

Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.

Elimination of Leaving Group: The chloride ion (Cl⁻) is expelled, restoring the aromaticity of the heterocyclic ring and yielding the final product, this compound.

The efficiency of this methoxylation step is contingent on the purity of the 1-chloro precursor and the reaction conditions, such as temperature and the exclusion of water, as sodium methoxide readily hydrolyzes. wikipedia.org

| Reaction | Reagents | Typical Conditions | Product |

| Methoxylation | 1-Chloro-8-bromo-7-fluoroisoquinoline, Sodium Methoxide | Methanol (solvent), Reflux | This compound |

Synthesis of Precursors and Key Intermediates

The construction of the core isoquinoline structure relies on the availability of appropriately substituted precursors. The strategic placement of the bromo and fluoro groups on the starting materials is essential for the successful synthesis of the target molecule.

Preparation of Halogenated Benzaldehyde and Phenethylamine Derivatives

The foundation of the isoquinoline synthesis often begins with a substituted phenethylamine, which is typically derived from a corresponding benzaldehyde. For the target molecule, the key starting material is a 2-bromo-3-fluorophenethylamine .

The synthesis of this crucial intermediate would likely commence with 2-bromo-3-fluorobenzaldehyde . Several routes exist for the preparation of such halogenated benzaldehydes. One documented method involves the oxidation of (3-bromo-2-fluorophenyl)methanol using an oxidizing agent like manganese dioxide. Alternatively, palladium-catalyzed ortho-bromination of a corresponding 3-fluorobenzaldehyde could be employed.

Once the 2-bromo-3-fluorobenzaldehyde is obtained, it must be converted to the 2-bromo-3-fluorophenethylamine. This two-carbon homologation can be achieved through several pathways, a common one being the Henry reaction followed by reduction:

Condensation: The benzaldehyde is reacted with nitromethane in the presence of a base to form a β-nitrostyrene derivative.

Reduction: The nitro group and the double bond of the nitrostyrene are then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the desired phenethylamine.

An alternative route involves converting the benzaldehyde to a benzyl cyanide, which is then reduced. A related precursor, 2-fluoro-3-bromo-benzylamine, has been synthesized from 3-bromo-2-fluorobenzaldehyde via its oxime, followed by reduction with borane dimethylsulfide. google.com Extending the carbon chain by one more unit would lead to the required phenethylamine.

To prepare for the subsequent cyclization, the synthesized 2-bromo-3-fluorophenethylamine is typically acylated. For instance, reaction with a formylating agent would produce N-[2-(2-bromo-3-fluorophenyl)ethyl]formamide, the direct precursor for a Bischler-Napieralski cyclization.

Formation of Dihydroisoquinoline Intermediates

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, enabling the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution is promoted by a dehydrating agent, which activates the amide carbonyl for cyclization. organic-chemistry.org

In the context of synthesizing this compound, the precursor N-[2-(2-bromo-3-fluorophenyl)ethyl]formamide would be subjected to these cyclization conditions.

Key aspects of this reaction include:

Reagents: Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O). wikipedia.org

Mechanism: The reaction is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to close the new heterocyclic ring. nrochemistry.com

Influence of Substituents: The aromatic ring of the precursor is substituted with two electron-withdrawing groups (bromo and fluoro). This deactivation can make the cyclization challenging, often requiring more forceful conditions, such as the use of P₂O₅ in refluxing POCl₃. wikipedia.org

The cyclization of N-[2-(2-bromo-3-fluorophenyl)ethyl]formamide is expected to yield 8-bromo-7-fluoro-3,4-dihydroisoquinoline . This intermediate is not yet aromatic in the newly formed ring. To achieve the fully aromatic isoquinoline system, a subsequent dehydrogenation (oxidation) step is required, often carried out using palladium on carbon (Pd/C) at high temperatures or other oxidizing agents.

Halogenated O-Tolualdehyde Tert-Butylimines

An alternative and versatile strategy for constructing highly substituted isoquinolines involves the use of lithiated o-tolualdehyde tert-butylimines. nih.gov This method allows for the convergent assembly of multiple components in a single operation.

The general approach involves the following steps:

Metalation: An o-tolualdehyde tert-butylimine, which would be appropriately halogenated for this synthesis (e.g., 3-bromo-2-fluoro-o-tolualdehyde tert-butylimine), is deprotonated at the methyl group using a strong base like n-butyllithium. This creates a nucleophilic benzylic anion. nih.govharvard.edu

Condensation with Nitriles: The resulting anion is then condensed with a nitrile (R-C≡N). The nitrile provides the C1 and N atoms of the isoquinoline ring.

Cyclization and Trapping: The initial adduct undergoes a series of transformations, including cyclization, to form an eneamido anion intermediate. This intermediate can be trapped with various electrophiles to introduce further substitution at the C4 position. nih.gov

This synthetic route offers high flexibility and can generate complex isoquinoline structures that are difficult to access through more traditional methods like the Bischler-Napieralski reaction. nih.govharvard.edu For the synthesis of the target compound, this pathway represents a modern, though potentially more complex, alternative to classical cyclization strategies.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route for this compound depends on factors like starting material availability, desired yield, and control over regiochemistry. A comparison of the primary routes highlights their respective strengths and weaknesses.

| Synthetic Route | Key Reaction | Advantages | Disadvantages | Selectivity |

| Bischler-Napieralski | Intramolecular cyclization of a β-arylethylamide | Well-established, reliable for many systems. wikipedia.orgnrochemistry.com | Requires multi-step precursor synthesis; harsh conditions may be needed for deactivated rings, potentially lowering yield. | Generally high regioselectivity, directed by the position of the ethylamide side chain. |

| Lithiated Imine Condensation | Condensation of a lithiated o-tolualdehyde imine with a nitrile | High versatility, convergent, allows for diverse substitutions in one pot. nih.gov | May require sensitive organometallic reagents and cryogenic conditions; starting materials may be less accessible. | Excellent regioselectivity controlled by the initial positions of the imine and methyl groups. |

The Bischler-Napieralski route is a classic and linear approach. Its primary challenge lies in the cyclization step, where the electron-withdrawing nature of the bromine and fluorine atoms deactivates the aromatic ring towards electrophilic attack. This can lead to lower efficiency and the need for aggressive reagents. wikipedia.org However, the regiochemical outcome is highly predictable.

The lithiated o-tolualdehyde tert-butylimine route is a more modern and convergent strategy. nih.govharvard.edu Its main advantage is its flexibility in building complex isoquinolines. The efficiency of this route depends heavily on the successful formation and reaction of the organolithium intermediate. While potentially more efficient in terms of step economy for complex targets, the practical execution requires stringent anhydrous and anaerobic conditions.

For the specific synthesis of this compound, the Bischler-Napieralski pathway, despite its potential for lower yields in the cyclization step, may be considered more straightforward and reliable, relying on more conventional and scalable chemical transformations. The lithiated imine route, while elegant, presents greater technical challenges for this particular substitution pattern.

Future Perspectives and Emerging Research Directions for Halogenated Methoxyisoquinolines

Sustainable and Green Chemistry Approaches in Isoquinoline (B145761) Synthesis

Traditional methods for isoquinoline synthesis often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste. rsc.orgresearchgate.net In response to growing environmental concerns, a significant shift towards sustainable and green chemistry principles is underway. This includes the use of benign solvents, the development of recyclable catalytic systems, and the design of atom-economical reactions. rsc.orgresearchgate.net For instance, researchers are exploring the use of biomass-derived ethanol as a solvent for C-H activation and annulation reactions to form isoquinolones, which can then be converted to isoquinolines. chemistryviews.org These methods operate under milder conditions and often eliminate the need for stoichiometric external oxidants, thereby reducing the environmental impact. chemistryviews.org The development of solvent-free reactions, such as three-component reactions of isoquinoline derivatives with isothiocyanates, further exemplifies the move towards greener synthetic protocols. tandfonline.com

Chemo- and Regioselective Functionalization Strategies

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of chemo- and regioselective functionalization methods is of paramount importance. Modern synthetic strategies are increasingly focusing on the direct C-H functionalization of the isoquinoline ring, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. mdpi.comnih.gov Transition metal catalysis plays a crucial role in these transformations, enabling the selective introduction of functional groups at various positions. mdpi.comnih.gov For instance, protocols for the meta-C-H functionalization of isoquinolines allow for the introduction of a range of substituents, including trifluoromethyl, perfluoroalkyl, and halogen groups, through a redox-neutral dearomatization-rearomatization process. nih.gov

Exploration of Novel Reaction Pathways for Complex Isoquinoline Architectures

The quest for novel isoquinoline-based drugs and materials necessitates the development of innovative synthetic methods to access complex molecular architectures. Researchers are exploring novel multicomponent reactions that allow for the construction of highly substituted isoquinolines in a single step. nih.gov For example, a three-component reaction of isoquinoline with isothiocyanates and isocyanides has been developed to synthesize novel imidazoisoquinolines. nih.gov Furthermore, biosynthetic pathways are being investigated as a source of inspiration for new synthetic strategies. The identification of a novel biosynthetic route to isoquinoline alkaloids in Streptomyces albus Del14, which utilizes tryptophan instead of the more common precursor tyrosine, opens up new avenues for the enzymatic and bio-inspired synthesis of these compounds. nih.gov

Development of High-Throughput Synthesis and Screening Methods

The discovery of new drug candidates and functional materials requires the synthesis and screening of large libraries of compounds. High-throughput synthesis (HTS) and screening methods have become indispensable tools in this process. acs.orgresearchgate.netnih.govewadirect.com These technologies enable the rapid, parallel synthesis of a multitude of isoquinoline derivatives, significantly accelerating the discovery pipeline. acs.org Microdroplet-based reaction platforms, for instance, allow for the synthesis of quinoxaline derivatives in milliseconds with high conversion rates, and this technology can be adapted for the high-throughput synthesis of isoquinolines. nih.gov The integration of HTS with advanced analytical techniques, such as UPLC-MS, facilitates the rapid characterization and screening of the synthesized compound libraries. acs.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and facile scalability. researchgate.netacs.org The integration of flow chemistry with automated systems is revolutionizing the synthesis of active pharmaceutical ingredients (APIs), including those with an isoquinoline core. researchgate.netbeilstein-journals.org Automated flow synthesis platforms allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. syrris.com These systems can also incorporate in-line purification and analysis, streamlining the entire synthetic process. The modular nature of flow reactors allows for the straightforward implementation of multi-step synthetic sequences, enabling the continuous production of complex isoquinoline derivatives. beilstein-journals.org

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

A thorough understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions provide real-time insights into the formation of intermediates and products. Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are increasingly being used to track the progress of chemical reactions in real-time. spectroscopyonline.com This data can be used to optimize reaction conditions, identify transient intermediates, and ensure the quality and consistency of the final product. The application of these in-situ monitoring techniques to the synthesis of halogenated methoxyisoquinolines can lead to more efficient and robust manufacturing processes.

Data Tables

Table 1: Properties of 8-Bromo-7-fluoro-1-methoxyisoquinoline and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C10H7BrFNO | 256.07 |

| 8-Bromo-7-methoxyisoquinoline | C10H8BrNO | 238.08 |

| 8-Bromo-7-fluoroisoquinoline | C9H5BrFN | 226.05 |

| 7-Fluoro-1-methoxyisoquinoline | C10H8FNO | 177.18 |

Q & A

Q. What are the common synthetic routes for 8-Bromo-7-fluoro-1-methoxyisoquinoline, and how can dimerization by-products be minimized?

- Methodological Answer : The Pomeranz-Fritsch synthesis, modified by Jackson, is a primary route for synthesizing brominated isoquinolines. However, dimerization by-products (e.g., 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives) often occur during cyclization. To minimize this:

- Use controlled stoichiometry of boron trifluoride etherate (BF₃·Et₂O) to avoid over-acidification .

- Employ low-temperature conditions (<0°C) during ring closure to reduce unwanted electrophilic coupling .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final cyclization .

Alternative routes include the Sandmeyer reaction on 7-methoxy-8-nitroisoquinoline, but this requires prior synthesis of the nitro precursor .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and fluorine substituents using deuterated DMSO or CDCl₃. Fluorine coupling (³JHF) in ¹H NMR helps confirm para-substitution relative to the methoxy group .

- HRMS (ESI+) : Validate molecular ions (e.g., [M+H]⁺ for C₁₀H₈BrFNO) with ≤3 ppm error .

- X-ray crystallography : Resolve structural ambiguities (e.g., borane complex formation with secondary amines) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for brominated isoquinoline synthesis?

- Methodological Answer : Conflicting mechanistic proposals (e.g., electrophilic vs. radical pathways) can be addressed via:

- DFT calculations : Simulate transition states for bromine substitution to identify energetically favorable pathways (e.g., para-substitution dominance due to methoxy directing effects) .

- Kinetic isotope effect (KIE) studies : Compare C-H vs. C-D bond cleavage rates in deuterated analogs to distinguish radical intermediates .

- Cross-validation : Align computational predictions with experimental yields from controlled trials (e.g., varying Br₂ equivalents) .

Q. What strategies optimize regioselectivity during electrophilic substitution in fluorinated isoquinoline derivatives?

- Methodological Answer : Regioselectivity challenges arise from competing meta/para substitution patterns. Mitigation approaches include:

- Directing group engineering : Methoxy (-OCH₃) at C1 enhances para-substitution at C8 due to resonance stabilization .

- Solvent polarity modulation : Use polar aprotic solvents (e.g., DMF) to stabilize charge-separated intermediates, favoring para-bromination .

- Halogen exchange : Replace Br with F post-synthesis via Balz-Schiemann reaction (requires diazotization of NH₂ groups) .

Q. How do steric and electronic factors influence the stability of this compound in catalytic applications?

- Methodological Answer : Stability issues in catalysis (e.g., Suzuki-Miyaura coupling) stem from:

- Steric hindrance : Bulky substituents at C7 (fluoro) and C8 (bromo) reduce ligand-metal coordination efficiency. Solution: Introduce smaller substituents (e.g., methyl) via post-functionalization .

- Electronic effects : Electron-withdrawing fluorine destabilizes π-backbonding. Mitigate via ligand design (e.g., phosphine co-ligands) .

- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C) and track decomposition via HPLC-MS to identify labile sites .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for Pomeranz-Fritsch-derived bromoisoquinolines?

- Methodological Answer : Yield inconsistencies (e.g., 45–72% in literature) arise from:

- Reagent purity : Use ≥99% BF₃·Et₂O to avoid side reactions with moisture .

- Workup protocols : Quench reactions with NaHCO₃ (not water) to prevent acid-mediated decomposition .

- Batch variability : Conduct ≥3 independent trials and report mean ± SD .

Q. What methods validate the identity of novel borane complexes formed during synthesis?

- Methodological Answer :

- ¹¹B NMR : Confirm BH₃ coordination via shifts at δ 10–15 ppm .

- IR spectroscopy : Detect B-H stretches (2200–2500 cm⁻¹) and compare with reference complexes .

- Single-crystal XRD : Resolve bond lengths (B-N ≈1.6 Å) and angles to distinguish borane adducts from free amines .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Methodological Answer :

- Feasibility : Prioritize small-scale trials (≤5 mmol) to conserve reagents .

- Novelty : Explore understudied applications (e.g., photoredox catalysis) .

- Ethics : Adhere to waste disposal protocols for brominated compounds (e.g., neutralization before disposal) .

- Relevance : Align with CRDC subclass RDF2050108 (process control in chemical engineering) for funding alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.